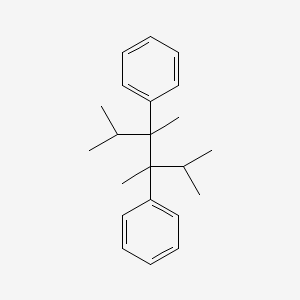
1,1'-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a hexane backbone substituted with four methyl groups and two benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,3,4,5-tetramethylhexane, which serves as the core structure.
Substitution Reaction: The hexane derivative undergoes a substitution reaction with benzene derivatives in the presence of a suitable catalyst, such as aluminum chloride (AlCl3), to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: AlCl3, FeCl3, various electrophiles.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced hydrocarbons.
Substitution: Functionalized benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, influencing their activity.
Pathways: It can modulate biochemical pathways, leading to specific physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,5-Tetramethylhexane: A structurally related compound with similar properties.
Hexane, 2,2,3,4-tetramethyl-: Another isomer with different substitution patterns.
Benzene derivatives: Compounds with benzene rings and various substituents.
Uniqueness
1,1’-(2,3,4,5-Tetramethylhexane-3,4-diyl)dibenzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
62678-55-1 |
|---|---|
Molekularformel |
C22H30 |
Molekulargewicht |
294.5 g/mol |
IUPAC-Name |
(2,3,4,5-tetramethyl-4-phenylhexan-3-yl)benzene |
InChI |
InChI=1S/C22H30/c1-17(2)21(5,19-13-9-7-10-14-19)22(6,18(3)4)20-15-11-8-12-16-20/h7-18H,1-6H3 |
InChI-Schlüssel |
MXPFGLQFUKPBEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C1=CC=CC=C1)C(C)(C2=CC=CC=C2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


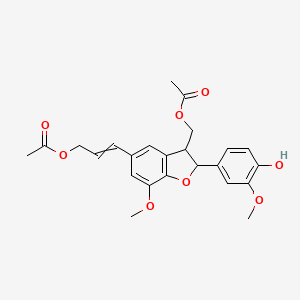
![4,8-Dihydroxy-6,10-dimethyl-3-methylidene-3AH,4H,5H,8H,9H,11AH-cyclodeca[B]furan-2-one](/img/structure/B12434043.png)

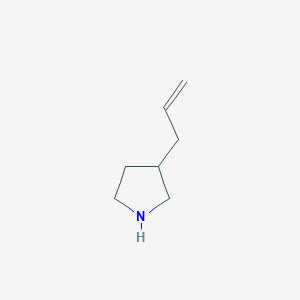

![4-[3-Chloro-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido)benzenesulfonyl]-n,n-dimethylbenzamide](/img/structure/B12434067.png)

![(3Z)-5-[(2,6-dichlorophenyl)methanesulfonyl]-3-({3,5-dimethyl-4-[(2R)-2-(pyrrolidin-1-ylmethyl)pyrrolidine-1-carbonyl]-1H-pyrrol-2-yl}methylidene)-1H-indol-2-one](/img/structure/B12434082.png)
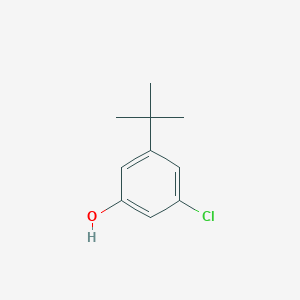


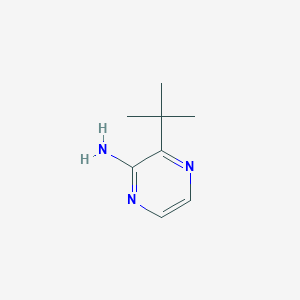
![4-(3-hydroxybut-2-enoyl)-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-3-one](/img/structure/B12434122.png)
![2-[(3-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B12434128.png)
